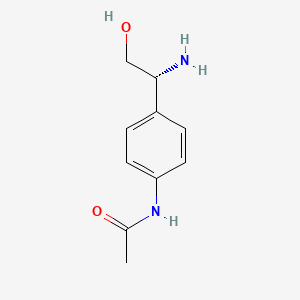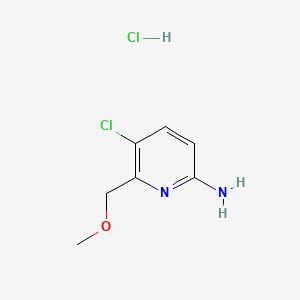
(2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a piperazine ring substituted with benzoyl, dimethyl, and nitroso groups, making it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of Benzoyl Group: The benzoyl group is introduced via an acylation reaction using benzoyl chloride in the presence of a base such as pyridine.
Dimethylation: The dimethyl groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Nitrosation: The nitroso group is introduced by reacting the piperazine derivative with nitrous acid or other nitrosating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane, and mild heating.
Major Products Formed
Oxidation: Formation of (2R,6S)-1-benzoyl-2,6-dimethyl-4-nitropiperazine.
Reduction: Formation of (2R,6S)-1-benzoyl-2,6-dimethyl-4-aminopiperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学研究应用
(2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modification of their activity. The benzoyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
相似化合物的比较
Similar Compounds
(2R,6S)-1-benzoyl-2,6-dimethyl-4-aminopiperazine: Similar structure but with an amino group instead of a nitroso group.
(2R,6S)-1-benzoyl-2,6-dimethyl-4-nitropiperazine: Similar structure but with a nitro group instead of a nitroso group.
(2R,6S)-1-benzoyl-2,6-dimethylpiperazine: Lacks the nitroso group.
Uniqueness
(2R,6S)-1-benzoyl-2,6-dimethyl-4-nitrosopiperazine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for studying nitroso chemistry and its applications in various fields.
属性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
[(2R,6S)-2,6-dimethyl-4-nitrosopiperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C13H17N3O2/c1-10-8-15(14-18)9-11(2)16(10)13(17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/t10-,11+ |
InChI 键 |
FDCJUXDANKKYRM-PHIMTYICSA-N |
手性 SMILES |
C[C@@H]1CN(C[C@@H](N1C(=O)C2=CC=CC=C2)C)N=O |
规范 SMILES |
CC1CN(CC(N1C(=O)C2=CC=CC=C2)C)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


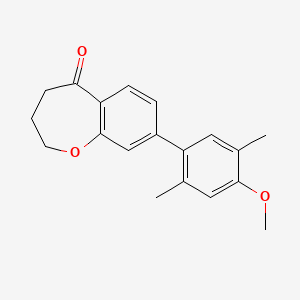

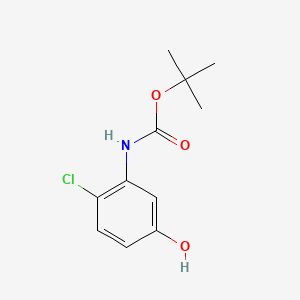
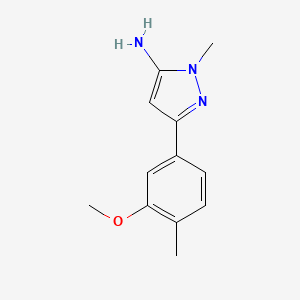
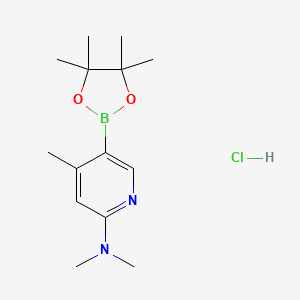


![tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate](/img/structure/B13580968.png)

![3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13580975.png)
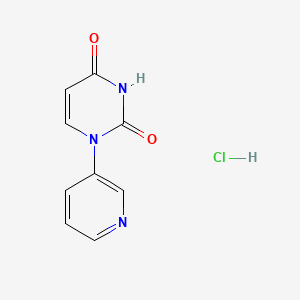
![1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine](/img/structure/B13580978.png)
